molecular formula C37H54N6O10 B019244 Dstbulet CAS No. 110786-67-9

Dstbulet

Katalognummer B019244
CAS-Nummer: 110786-67-9
Molekulargewicht: 742.9 g/mol
InChI-Schlüssel: DOMQMNWQZKXZCU-GUVNKXFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dstbulet is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a unique method that ensures its purity and effectiveness.

Wissenschaftliche Forschungsanwendungen

Dstbulet has numerous potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Additionally, Dstbulet has been used in the development of new drugs and therapies.

Wirkmechanismus

The mechanism of action of Dstbulet is not yet fully understood. However, studies have shown that the compound works by inhibiting specific enzymes and proteins in the body that are involved in inflammation and cancer growth. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Dstbulet has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and cancer cell growth in various animal models. Additionally, Dstbulet has been shown to have antioxidant properties, which may help protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

Dstbulet has several advantages for use in lab experiments. The compound is synthetic, which means that it can be easily produced in large quantities and is readily available for research. Additionally, Dstbulet has a high level of purity, which ensures that the results of experiments are accurate and reliable. However, there are also limitations to using Dstbulet in lab experiments. The compound has not yet been extensively studied in humans, which means that its safety and efficacy are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on Dstbulet. One potential area of research is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of Dstbulet and its potential side effects. Finally, research is needed to determine the safety and efficacy of the compound in humans.
Conclusion:
Dstbulet is a synthetic compound that has significant potential for use in scientific research. The compound has anti-inflammatory and anti-cancer properties and has been used in the development of new drugs and therapies. While there are still limitations to its use in lab experiments, further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesemethoden

Dstbulet is synthesized using a multi-step process that involves the reaction of several chemicals. The synthesis process is carefully controlled to ensure that the final product is pure and effective. The compound is synthesized in a laboratory setting using specialized equipment and techniques.

Eigenschaften

CAS-Nummer

110786-67-9

Produktname

Dstbulet

Molekularformel

C37H54N6O10

Molekulargewicht

742.9 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1

InChI-Schlüssel

DOMQMNWQZKXZCU-GUVNKXFDSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Andere CAS-Nummern

111035-56-4

Sequenz

YXGFLT

Synonyme

(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6)
DSTBULET
Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6)
Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr
tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.